molecular formula C19H24N6O3 B13842458 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine

2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine

Cat. No.: B13842458
M. Wt: 384.4 g/mol
InChI Key: PEGMMEYCSOZKIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxyaniline with formaldehyde and subsequent cyclization with 2,4-diamino-5-methylpyrimidine . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using industrial reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can lead to amine derivatives .

Scientific Research Applications

2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase (DHFR).

    Medicine: Investigated for its antifolate properties, which could be useful in cancer treatment.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division. The molecular targets include the active site of DHFR, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H24N6O3/c1-10-11(8-22-18-15(10)17(20)23-19(21)24-18)9-25(2)12-6-13(26-3)16(28-5)14(7-12)27-4/h6-8H,9H2,1-5H3,(H4,20,21,22,23,24)

InChI Key

PEGMMEYCSOZKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC(=C(C(=C3)OC)OC)OC)N)N

Origin of Product

United States

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